molecular formula C17H19ClFNO B5873959 3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide

3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide

Cat. No. B5873959
M. Wt: 307.8 g/mol
InChI Key: KWJRQMRWBYGGBW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide, also known as CF3, is a synthetic compound that has gained attention in scientific research due to its potential use as a therapeutic agent. CF3 has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDAC activity, 3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide can alter gene expression patterns, leading to changes in cell growth and survival. Additionally, 3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide has been shown to activate the unfolded protein response (UPR) pathway, which is a cellular stress response pathway that promotes cell survival.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell proliferation. Additionally, 3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide has several advantages for use in lab experiments, including its ability to inhibit HDAC activity and activate the UPR pathway. However, 3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide has limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

For research on 3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide include studying its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, 3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide could be studied for its potential use in treating other neurodegenerative diseases, such as Huntington's disease. Further research is also needed to understand the full extent of 3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide's mechanism of action and potential side effects.

Synthesis Methods

3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide can be synthesized through a multistep process involving the reaction of 2-chloro-6-fluoroaniline with 1-cyclohexene-1-carboxylic acid, followed by acryloylation with N,N-dimethylformamide and triethylamine. The resulting compound is purified through recrystallization and characterized through NMR and mass spectrometry.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO/c18-15-7-4-8-16(19)14(15)9-10-17(21)20-12-11-13-5-2-1-3-6-13/h4-5,7-10H,1-3,6,11-12H2,(H,20,21)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJRQMRWBYGGBW-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)CCNC(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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